molecular formula C11H13NO3S2 B2601536 N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide CAS No. 2034340-56-0

N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide

Cat. No.: B2601536
CAS No.: 2034340-56-0
M. Wt: 271.35
InChI Key: LISCMFWNDXHZQX-UHFFFAOYSA-N
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Description

The compound “N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide” is a complex organic molecule that contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), and a sulfonamide group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the thiophene and furan rings, followed by the introduction of the sulfonamide group. The exact synthesis process would depend on the specific reactions used and the starting materials available .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and furan rings would likely contribute to the compound’s stability and reactivity.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The thiophene and furan rings might undergo reactions typical of aromatic compounds, while the sulfonamide group could participate in a variety of reactions involving the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of the thiophene and furan rings might influence these properties .

Scientific Research Applications

Synthesis and Characterization

Several studies focus on the synthesis and characterization of sulfonamide derivatives, showcasing their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. For instance, Küçükgüzel et al. (2013) synthesized novel sulfonamide derivatives by reacting alkyl/aryl isothiocyanates with celecoxib, evaluating their biological activities and finding significant anti-inflammatory and analgesic properties without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib (Küçükgüzel et al., 2013).

Material Science Applications

In material science, the transformation of biomass resources into furan derivatives suggests their potential as sustainable substitutes for petroleum-based products in the production of plastics and fine chemicals. Román‐Leshkov et al. (2006) developed a process for the selective dehydration of fructose to hydroxymethylfurfural (HMF), a furan derivative, showcasing a method that operates at high fructose concentrations and delivers HMF in a separation-friendly solvent (Román‐Leshkov et al., 2006).

Antimicrobial Properties

Research into sulfonamide derivatives extends to their antimicrobial properties. Desmukh et al. (2019) synthesized furansulfonamide compounds and screened them for antimicrobial activity against various bacterial and fungal strains. The findings indicate that most compounds showed moderate to promising microbial inhibitions, highlighting the potential of sulfonamide derivatives in developing new antimicrobial agents (Desmukh et al., 2019).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future research directions for this compound could involve further studies to better understand its properties and potential uses. This might include testing its biological activity, studying its reactivity under various conditions, or exploring new methods for its synthesis .

Properties

IUPAC Name

N-[(5-thiophen-3-ylfuran-2-yl)methyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S2/c1-2-17(13,14)12-7-10-3-4-11(15-10)9-5-6-16-8-9/h3-6,8,12H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISCMFWNDXHZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1=CC=C(O1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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